molecular formula C5H9NS2 B14712819 Ethenyl dimethylcarbamodithioate CAS No. 15351-43-6

Ethenyl dimethylcarbamodithioate

Cat. No.: B14712819
CAS No.: 15351-43-6
M. Wt: 147.3 g/mol
InChI Key: HKVPVFUKBRCHMF-UHFFFAOYSA-N
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Description

Ethenyl dimethylcarbamodithioate, also known as vinyl-N,N-dimethyl-dithiocarbamate, is an organic compound with the molecular formula C5H9NS2. This compound is characterized by the presence of a vinyl group attached to a dimethylcarbamodithioate moiety. It is used in various chemical processes and has applications in different fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl dimethylcarbamodithioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid, which is then reacted with acetylene to produce this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethenyl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Ethenyl dimethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates, which can be lethal to microorganisms and pests .

Comparison with Similar Compounds

Similar Compounds

    Ethyl dimethylcarbamodithioate: Similar in structure but with an ethyl group instead of a vinyl group.

    Phenyl dimethylcarbamodithioate: Contains a phenyl group in place of the vinyl group.

    Methyl dimethylcarbamodithioate: Features a methyl group instead of a vinyl group

Uniqueness

Ethenyl dimethylcarbamodithioate is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .

Properties

CAS No.

15351-43-6

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

ethenyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C5H9NS2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3

InChI Key

HKVPVFUKBRCHMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC=C

Origin of Product

United States

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